![molecular formula C6H3Cl2N3 B567677 4,6-二氯-1H-吡唑并[4,3-c]吡啶 CAS No. 1256794-28-1](/img/structure/B567677.png)

4,6-二氯-1H-吡唑并[4,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

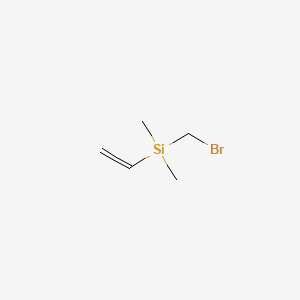

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .

Synthesis Analysis

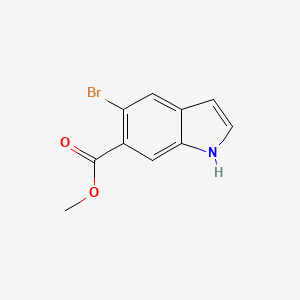

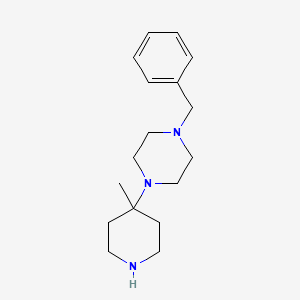

The synthesis of pyrazole derivatives, including 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, has been extensively studied . One efficient method involves the opening of the indole ring . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrazole, and 1 Pyridine .Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine has a predicted boiling point of 392.0±37.0 °C and a predicted density of 1.675±0.06 g/cm3 . Its molecular weight is 188.01 g/mol .科学研究应用

生物医学应用

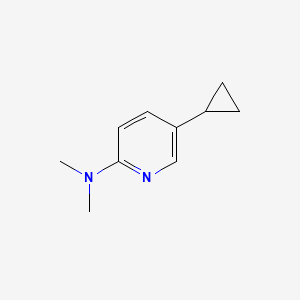

对吡唑并[4,3-c]吡啶衍生物的生物医学应用进行的研究,包括具有氯取代基的衍生物,已经证明它们在药物发现和开发中的潜力。这些化合物正在探索其生物活性,其中包括抗癌、抗菌和抗肿瘤性质。值得注意的是,特定的衍生物显示出作为激酶抑制剂的潜力,表明它们在癌症治疗中的潜力以及作为针对各种疾病靶点的药物发现的支架 (Donaire-Arias et al., 2022)。此外,对2,4,6,7-四取代-2H-吡唑并[4,3-c]吡啶的合成和评价已经揭示出对各种癌细胞系具有低微摩尔GI50值的化合物,进一步强调了它们在抗增殖疗法中的潜力 (Razmienė等,2021)。

材料科学应用

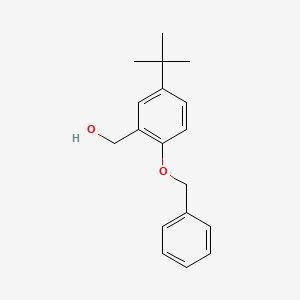

在材料科学领域,吡唑并[4,3-c]吡啶衍生物已被研究其光学和电子性质。这些化合物因其在开发具有特定光学功能的新材料方面的潜在应用而备受关注,例如光传感器和光伏器件。例如,对吡唑并[4,3-b]吡啶衍生物的结构、光学和二极管特性的研究突显了它们在制造具有特定电子行为的器件中的用途,表明它们在电子和光子应用中的实用性 (Zedan et al., 2020)。

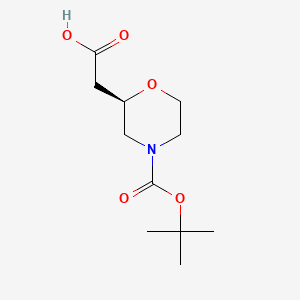

合成化学

4,6-二氯-1H-吡唑并[4,3-c]吡啶作为有机合成中的前体的多功能性是另一个引起重大研究兴趣的领域。它的反应性以及易于它的官能化使其成为合成各种杂环化合物的宝贵起始物质。这些合成途径已被探索用于开发具有潜在药物应用的新化合物,包括具有抗癌和抗菌活性的化合物。从二氯-4-甲基烟酰腈合成新型6-(吡唑-1-基)吡唑并[3,4-b]吡啶-3-醇化合物展示了该化合物作为前体在生成具有生物活性分子中的实用性 (Wu et al., 2012)。

安全和危害

作用机制

Target of Action

The primary target of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine interacts with CDK2, inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .

Biochemical Pathways

The inhibition of CDK2 by 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine affects the cell cycle progression. The cell cycle is a series of events that take place in a cell, leading to its division and duplication. By inhibiting CDK2, this compound disrupts the normal cell cycle, preventing the cells from dividing and growing .

Result of Action

The inhibition of CDK2 by 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine results in the arrest of cell growth, particularly in cancer cells . This leads to a decrease in tumor size and potentially to the death of cancer cells .

属性

IUPAC Name |

4,6-dichloro-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKNVJSQPOPDLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(N=C1Cl)Cl)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743401 |

Source

|

| Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256794-28-1 |

Source

|

| Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)